molecular formula C11H16N2O2 B13231916 3-{[(2-Methoxyethyl)amino]methyl}benzamide

3-{[(2-Methoxyethyl)amino]methyl}benzamide

Cat. No.: B13231916
M. Wt: 208.26 g/mol
InChI Key: NYDKJBLXOQUXKL-UHFFFAOYSA-N
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Description

3-{[(2-Methoxyethyl)amino]methyl}benzamide is an organic compound with the molecular formula C11H16N2O2 It is a benzamide derivative, characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a 2-methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methoxyethyl)amino]methyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-formylbenzoic acid and 2-methoxyethylamine.

    Condensation Reaction: The 3-formylbenzoic acid is reacted with 2-methoxyethylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methoxyethyl)amino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted benzamide derivatives with various functional groups attached to the benzene ring.

Scientific Research Applications

3-{[(2-Methoxyethyl)amino]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for specific receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes.

    Industrial Applications: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-{[(2-Methoxyethyl)amino]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-{[(2-Hydroxyethyl)amino]methyl}benzamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    3-{[(2-Ethoxyethyl)amino]methyl}benzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    3-{[(2-Methylamino)ethyl]methyl}benzamide: Similar structure but with a methylamino group instead of a methoxyethyl group.

Uniqueness

3-{[(2-Methoxyethyl)amino]methyl}benzamide is unique due to the presence of the methoxyethyl group, which imparts specific chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-[(2-methoxyethylamino)methyl]benzamide

InChI

InChI=1S/C11H16N2O2/c1-15-6-5-13-8-9-3-2-4-10(7-9)11(12)14/h2-4,7,13H,5-6,8H2,1H3,(H2,12,14)

InChI Key

NYDKJBLXOQUXKL-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=CC=C1)C(=O)N

Origin of Product

United States

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